![molecular formula C16H17N3O4 B2810257 5-[(5-methoxy-1H-indol-3-yl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione CAS No. 866041-14-7](/img/structure/B2810257.png)
5-[(5-methoxy-1H-indol-3-yl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(5-methoxy-1H-indol-3-yl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione is a complex organic compound that features an indole moiety. Indole derivatives are significant in natural products and drugs due to their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
作用機序
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that influences a variety of biological activities . For instance, some indole derivatives have been reported to inhibit sPLA2, an enzyme involved in the inflammatory response .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been reported to inhibit the polymerization of tubulin, a protein that forms microtubules, which are essential for cell division .
Pharmacokinetics
The pharmacokinetic properties of indole derivatives can vary widely depending on their specific chemical structure .
Result of Action
Some indole derivatives have been reported to induce cell apoptosis, arrest cells in the g2/m phase, and inhibit the polymerization of tubulin .
Action Environment
It’s known that the biological activity of indole derivatives can be influenced by a variety of factors, including the presence of other compounds, the ph of the environment, and the temperature .
生化学分析
Biochemical Properties
Indole derivatives, including 5-[(5-methoxy-1H-indol-3-yl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione, have been found to bind with high affinity to multiple receptors . This interaction with various enzymes, proteins, and other biomolecules contributes to their diverse biological activities
Cellular Effects
Indole derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. Indole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 5-[(5-methoxy-1H-indol-3-yl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione, often involves multi-step reactions. One common method includes the use of N,N-dimethylmethylene ammonium chloride in acetic acid to install the gramine side chain . Another approach involves the Sonogashira reaction, which uses palladium catalysts and propargylic alcohol .
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely .
化学反応の分析
Types of Reactions
5-[(5-methoxy-1H-indol-3-yl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are prevalent due to the indole moiety’s electron-rich nature.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
5-[(5-methoxy-1H-indol-3-yl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its role in cellular processes and potential therapeutic effects.
Medicine: Explored for its antiviral, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
特性
IUPAC Name |
5-[(5-methoxy-1H-indol-3-yl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-18-14(20)12(15(21)19(2)16(18)22)6-9-8-17-13-5-4-10(23-3)7-11(9)13/h4-5,7-8,12,17H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPABPRTIUHIOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(C(=O)N(C1=O)C)CC2=CNC3=C2C=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
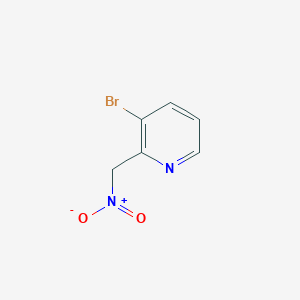
![N-(3-chloro-2-methylphenyl)-1-[2,4-dichloro-5-(propan-2-yloxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2810175.png)
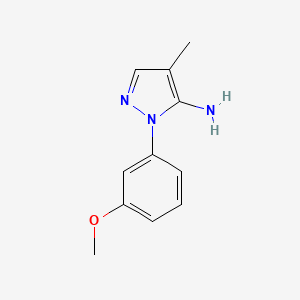
![3-isopentyl-1,6,7-trimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2810180.png)
![4-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-1-(thiazol-2-yl)piperazin-2-one](/img/structure/B2810181.png)
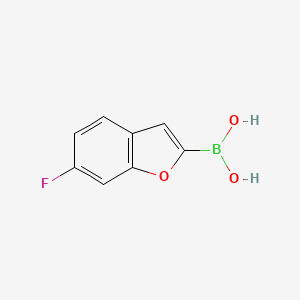
![1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(3-methoxybenzyl)piperidine-4-carboxamide](/img/structure/B2810186.png)
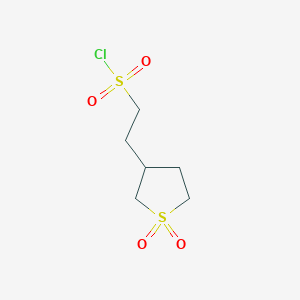
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(isoxazol-3-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2810190.png)
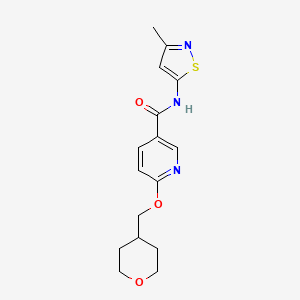
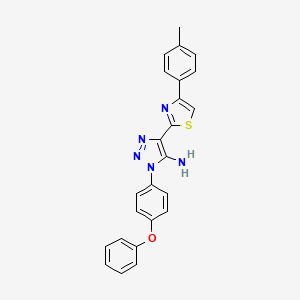
![1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B2810194.png)
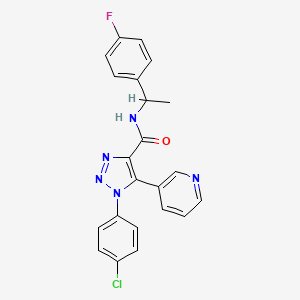
![2-(3-{[5-(5-{[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2810197.png)
